molecular formula C24H17F3N2O2 B5178290 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B5178290
M. Wt: 422.4 g/mol
InChI Key: ZCNFUCGARZSZNW-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with methoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyaniline with 2-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized to yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Unique due to the combination of methoxyphenyl and trifluoromethylphenyl groups.

    2-(3-methoxyphenyl)quinoline-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Lacks the methoxyphenyl group, affecting its biological activity.

Uniqueness

The presence of both methoxyphenyl and trifluoromethylphenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2/c1-31-16-8-6-7-15(13-16)22-14-18(17-9-2-4-11-20(17)28-22)23(30)29-21-12-5-3-10-19(21)24(25,26)27/h2-14H,1H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNFUCGARZSZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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